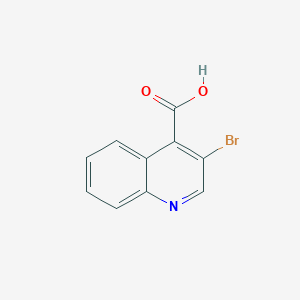

3-Bromoquinoline-4-carboxylic acid

Description

Historical Perspectives and Discovery Context of Quinoline (B57606) Derivatives

The story of quinoline began in 1834 when it was first extracted from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.org A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the distillation of quinine (B1679958) with potassium hydroxide (B78521), which he named "Chinoilin" or "Chinolein". wikipedia.org It was later confirmed that these were, in fact, the same compound. wikipedia.org This early work laid the foundation for the exploration of quinoline and its derivatives.

A pivotal moment in the history of quinoline derivatives came with the discovery of nalidixic acid in 1962, the first quinolone antibacterial agent. researchgate.netoup.com This discovery, which stemmed from research on antimalarial drugs like chloroquine, opened the floodgates for the development of a vast class of antibiotics. researchgate.netacs.org The development of fluoroquinolones in the 1970s and 1980s, such as norfloxacin, further solidified the importance of the quinolone core in medicinal chemistry. researchgate.netoup.com These synthetic antibacterial agents demonstrated a broad spectrum of activity and improved pharmacokinetic properties. oup.com

Structural Significance of the Quinoline Core in Organic Synthesis

The quinoline core, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged scaffold in organic synthesis. nih.govfiveable.meresearchgate.net Its planar structure and the presence of a nitrogen atom confer unique chemical properties, making it a versatile building block. numberanalytics.com The quinoline ring system is found in numerous natural products, most notably the antimalarial alkaloid quinine, and serves as the foundational structure for many synthetic drugs. wikipedia.orgresearchgate.net

The reactivity of the quinoline core allows for a variety of chemical transformations. It can undergo electrophilic substitution, typically at the 5- and 8-positions of the benzene ring, and nucleophilic substitution at the 2- and 4-positions of the pyridine ring. numberanalytics.com The nitrogen atom can also act as a base or participate in coordination with metal ions. bloomtechz.com This rich chemistry enables the functionalization of the quinoline scaffold at various positions, leading to a diverse array of derivatives with a wide range of biological activities. nih.gov

Positioning of Halogenated Quinoline Carboxylic Acids as Key Intermediates

Halogenated quinoline carboxylic acids, such as 3-Bromoquinoline-4-carboxylic acid, represent a crucial class of intermediates in organic synthesis. The presence of both a halogen atom and a carboxylic acid group on the quinoline framework provides two distinct points for further chemical modification.

The carboxylic acid group is a versatile functional handle that can undergo a variety of reactions, including esterification and amidation, to produce a wide range of derivatives. quinoline-thiophene.com Furthermore, the carboxylic acid moiety is a key feature in many biologically active quinolones, contributing to their binding affinity with biological targets. nih.govnih.gov

The bromine atom, a halogen, serves as a valuable synthetic anchor for introducing further complexity into the molecule. It can be readily displaced through nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. quinoline-thiophene.com This allows for the attachment of various substituents at the 3-position of the quinoline ring, leading to the synthesis of novel compounds with potentially enhanced or altered biological activities. The process of decarboxylative halogenation is a fundamental method for producing organic halides from carboxylic acids. acs.org

The strategic placement of the bromine atom at the 3-position and the carboxylic acid at the 4-position of the quinoline ring in this compound makes it a particularly useful building block for creating libraries of diverse quinoline derivatives for drug discovery and other applications.

Research Gaps and Future Directions Pertaining to this compound

While the synthetic utility of quinolines is well-established, specific research into this compound reveals areas ripe for further exploration. Much of the current focus is on the synthesis of various quinoline derivatives, with a need for the development of more efficient and environmentally friendly synthetic methodologies. biosynce.com

A significant research gap exists in the comprehensive evaluation of the biological activity of derivatives synthesized from this compound. While the parent quinoline-4-carboxylic acid scaffold is known for its antibacterial and antitumor properties, a systematic investigation into how the bromo-substituent at the 3-position influences these activities is not extensively documented. nih.gov Future research should focus on synthesizing a diverse library of compounds from this intermediate and screening them for a wide range of biological targets.

Furthermore, exploring the potential of this compound in materials science is an emerging area. The unique electronic properties of the quinoline ring, combined with the potential for functionalization offered by the bromo and carboxyl groups, could lead to the development of novel organic electronic materials, sensors, or catalysts. In-depth studies into the photophysical and electrochemical properties of its derivatives are warranted.

Interactive Data Table: Physicochemical Properties of Bromoquinoline Carboxylic Acid Derivatives

Below is a table summarizing some of the known physicochemical properties of bromoquinoline carboxylic acid derivatives. Please note that data for the specific compound this compound is limited in publicly available literature, and therefore data for related isomers is also included for comparative purposes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 1209008-35-4 | C10H6BrNO2 | 252.07 | Not available |

| 8-Bromoquinoline-4-carboxylic acid | 121490-67-3 | C10H6BrNO2 | 252.07 | Not available |

| 4-Bromoquinoline-3-carboxylic acid ethyl ester | Not available | C12H10BrNO2 | 280.12 | Not available |

| 3-Bromoquinoline-7-carboxylic acid | 1344046-13-4 | C10H6BrNO2 | 252.07 | Not available |

Data sourced from various chemical suppliers and databases. echemi.comchemsrc.comsigmaaldrich.commolbase.combldpharm.com The lack of a reported melting point for this compound highlights a gap in the fundamental characterization of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrNO2 |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

3-bromoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H6BrNO2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,(H,13,14) |

InChI Key |

PPRTZXNLFVNWGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Br)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromoquinoline 4 Carboxylic Acid and Its Isomers

Directed Bromination Strategies

Directed bromination strategies offer a precise method for the synthesis of 3-bromoquinoline-4-carboxylic acid by controlling the position of bromination on the quinoline (B57606) ring.

Regioselective Bromination of Quinoline Carboxylic Acid Precursors

The direct bromination of quinoline itself can lead to a mixture of products. However, the electronic nature of the quinoline ring can be influenced by substituents, directing incoming electrophiles to specific positions. For instance, electrophilic substitution on the quinoline ring typically occurs on the benzene (B151609) ring, but under certain acidic conditions, substitution can be directed to the pyridine (B92270) ring. youtube.com

The bromination of substituted quinolines, such as 8-hydroxyquinoline (B1678124), can result in a mixture of mono- and di-brominated products. researchgate.net Specifically, the reaction of 8-hydroxyquinoline with bromine can yield 5,7-dibromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline, and other derivatives depending on the reaction conditions. researchgate.net In contrast, 8-methoxyquinoline (B1362559) primarily yields the 5-bromo derivative. researchgate.net

A method for achieving bromodecarboxylation has been reported for quinoline-4-carboxylic acids that have a hydroxyl or amino group in the 3-position. researchgate.net This reaction proceeds at room temperature using N-bromosuccinimide (NBS) and allows for the synthesis of various 4-substituted quinolines. researchgate.net

Catalytic Approaches in Directed C-H Bromination

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the site-selective modification of quinoline scaffolds. acs.org While many methods focus on C2 and C8 functionalization, specific catalytic systems can direct bromination to other positions. acs.orgnih.gov

Rhodium-based protocols have been developed for the C8 regioselective bromination of quinoline N-oxides using N-bromosuccinimide (NBS) as the bromine source. nih.gov These reactions often employ a catalyst like [RhCp*Cl2]2 with a silver salt co-catalyst, and the addition of a base such as sodium acetate (B1210297) can be beneficial, leading to good yields of the C8-brominated products. nih.gov

Controlled Conditions for Favoring 3-Position Substitution

Achieving substitution at the C3 position of the quinoline ring is a synthetic challenge. However, specific reaction pathways can favor this outcome. The bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) has been shown to selectively yield 3,6-dibromo-8-methoxyquinoline. gelisim.edu.tr Similarly, the reaction of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline can produce 3-bromo-6,8-dimethoxyquinoline. gelisim.edu.tr These methods indicate that modification of the quinoline core, such as partial reduction to the tetrahydroquinoline, can alter the regioselectivity of subsequent bromination reactions, favoring the 3-position.

Classical and Modified Quinoline Synthesis Reactions

Classical name reactions remain fundamental in constructing the quinoline core, with modern modifications improving their efficiency and substrate scope for synthesizing compounds like this compound.

Pfitzinger Reaction Employing Substituted Isatins and Ketones

The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgjocpr.com The base, typically potassium hydroxide (B78521), hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then reacts with the ketone to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

To synthesize this compound using this method, a bromo-substituted isatin and an appropriate carbonyl compound would be required. For example, the reaction of 6-bromoisatin (B21408) with pyruvic acid in the presence of sodium hydroxide has been used to synthesize 7-bromoquinoline-2,4-dicarboxylic acid, which can be further processed. google.com The Pfitzinger reaction has been utilized in the synthesis of various biologically active molecules and drug intermediates. acs.orgresearchgate.net

Recent advancements have focused on improving the Pfitzinger reaction conditions, including the use of microwave irradiation and green chemistry principles to reduce reaction times and improve yields. acs.orgimist.ma

Table 1: Examples of Pfitzinger Reaction Conditions

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Conditions | Product | Reference |

| Isatin | 1-(p-tolyl)ethanone | KOH | Ethanol (B145695)/Water | Microwave, 125 °C | 2-(p-tolyl)quinoline-4-carboxylic acid | acs.org |

| Isatin | Various Ketones | KOH | Ethanol | Reflux, 24 hrs | Quinoline-4-carboxylic acid derivatives | jocpr.com |

| 6-Bromoisatin | Pyruvic Acid | NaOH | - | 100 °C, 3 hrs | 7-Bromoquinoline-2,4-dicarboxylic acid | google.com |

Doebner Condensation and Its Variations

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids, involving the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org This three-component reaction is a valuable alternative to the Pfitzinger reaction, particularly because a wider variety of substituted anilines can be used. nih.gov

The traditional Doebner reaction can be limited by low yields when using anilines with electron-withdrawing groups. nih.gov To address this, a modified Doebner hydrogen-transfer reaction has been developed. nih.govtandfonline.comtandfonline.com This modified approach can be applied to a broad range of anilines, including those with both electron-withdrawing and electron-donating groups, and is suitable for large-scale synthesis. nih.gov One such modification employs BF₃·THF as a catalyst in acetonitrile (B52724), which has proven effective for electron-deficient anilines. nih.govtandfonline.com Another eco-friendly variation uses p-toluenesulfonic acid (p-TSA) as a catalyst in a water and ethylene (B1197577) glycol solvent system, offering mild conditions and excellent conversion rates. tandfonline.comtandfonline.com

Table 2: Variations of the Doebner Reaction for Quinoline-4-carboxylic Acid Synthesis

| Aniline | Aldehyde | Catalyst | Solvent | Conditions | Yield | Reference |

| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF | MeCN | 65 °C, 20 h | 82% | nih.gov |

| Various anilines | Various aldehydes | p-TSA | Water/Ethylene Glycol | - | 85% | tandfonline.comtandfonline.com |

Gould-Jacobs Cyclization Pathways

The Gould-Jacobs reaction is a well-established and powerful method for the synthesis of quinoline derivatives, including those leading to this compound. wikipedia.orgiipseries.orgdrugfuture.comwikiwand.com This reaction sequence typically begins with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. iipseries.orgdrugfuture.comjasco.ro This initial step forms an anilinomethylenemalonate intermediate. wikiwand.comjasco.ro

The subsequent and crucial step is an intramolecular cyclization that occurs at high temperatures. jasco.roresearchgate.net This thermal process leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgwikiwand.com It is important to note that this intermediate exists predominantly in its 4-oxo tautomeric form. wikipedia.orgwikiwand.com The reaction is particularly effective for anilines that possess electron-donating groups at the meta-position. wikipedia.orgwikiwand.com The final steps involve the saponification of the ester group to yield the carboxylic acid, followed by decarboxylation to produce the 4-hydroxyquinoline. wikipedia.orgwikiwand.com A novel synthesis of 3,4,6-trisubstituted quinoline derivatives has been achieved using a Gould-Jacobs cyclization, highlighting the versatility of this method. researchgate.net

The mechanism of the Gould-Jacobs reaction starts with a nucleophilic attack from the nitrogen of the aniline, followed by the elimination of an ethanol molecule to create the condensation product. wikipedia.orgwikiwand.com A 6-electron cyclization reaction then occurs, with the loss of another ethanol molecule, to form the quinoline ring system. wikipedia.orgwikiwand.com

| Step | Description | Key Intermediates/Products |

|---|---|---|

| 1 | Condensation of an aniline with an alkoxymethylenemalonic ester. | Anilinomethylenemalonate |

| 2 | Thermal intramolecular cyclization. | 4-Hydroxy-3-carboalkoxyquinoline (4-oxo form) |

| 3 | Saponification of the ester. | 4-Hydroxyquinoline-3-carboxylic acid |

| 4 | Decarboxylation (optional, depending on the desired product). | 4-Hydroxyquinoline |

Cross-Coupling and Annulation Methods

Modern synthetic chemistry has seen the rise of powerful cross-coupling and annulation reactions, providing alternative and often more flexible routes to the quinoline core.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have become indispensable tools for the construction of complex heterocyclic systems. One such approach involves the annulation of o-iodoanilines with propargyl alcohols, which furnishes a direct pathway to 2,4-disubstituted quinolines under mild conditions. acs.org This method demonstrates good to excellent yields and tolerates a wide array of functional groups. acs.org The optimization of this reaction has shown that palladium(II) acetate is a superior catalyst compared to other palladium precursors. acs.org

Another strategy is the palladium-catalyzed oxidative annulation of acrylamides with arynes, which provides a one-step, highly efficient synthesis of quinolinones. nih.gov Furthermore, the intramolecular carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines, also catalyzed by palladium, offers a concise route to 4,5-fused tricyclic 2-quinolones under mild conditions. rsc.org The synthesis of 3- and 4-substituted quinolin-2(1H)-ones can be achieved through the palladium-catalyzed carbonylative annulation of unprotected 2-iodoanilines and terminal alkynes, utilizing molybdenum hexacarbonyl as a solid carbon monoxide source. nih.gov

| Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|

| o-Iodoanilines and propargyl alcohols | Pd(OAc)₂/dppp | 2,4-Disubstituted quinolines | acs.org |

| Acrylamides and benzyne (B1209423) precursors | Palladium catalyst | Quinolinones | nih.gov |

| Alkyne-tethered N-substituted o-iodoanilines | Palladium catalyst | 4,5-Fused tricyclic 2-quinolones | rsc.org |

| 2-Iodoanilines and terminal alkynes | Palladium catalyst with Mo(CO)₆ | 3- and 4-Substituted quinolin-2(1H)-ones | nih.gov |

Acid-Promoted Rearrangement Strategies for 3-Bromoquinoline (B21735) Systems

Acid-promoted rearrangements offer a distinct approach to the synthesis of quinoline derivatives. A notable example is the regioselective synthesis of 3-bromoquinolines through a formal [4+2]-cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide (B81097), and a 1-bromoalkyne. acs.org This method can be adapted for the synthesis of other quinoline derivatives by selecting the appropriate alkyne. acs.org The process involves the initial generation of the N-aryliminium ion from the arylmethyl azide using a strong acid like trifluoromethanesulfonic acid (TfOH), followed by the reaction with the 1-bromoalkyne to yield a dihydroquinoline intermediate, which is then oxidized to the quinoline. acs.org This strategy has also been successfully applied to the diastereoselective synthesis of tetrahydroquinoline derivatives using alkenyl substrates. acs.org

Multi-Component Reactions for Quinoline Skeleton Construction

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in building complex molecules in a single step from multiple starting materials. rsc.org Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org

One innovative MCR involves a titanium-catalyzed three-component coupling to generate N-aryl-1,3-diimine tautomers, which can be cyclized in a one-pot procedure by treatment with acetic acid to form quinoline derivatives. acs.org This method is versatile, accommodating substituted anilines, aminonaphthalenes, and heterocyclic amines, leading to a variety of fused-ring systems with yields ranging from 25-71%. acs.org Another approach utilizes a multicomponent reaction to synthesize diverse 2-substituted quinolines, which has been applied to both solution-phase and solid-phase library production. acs.org A modified, eco-friendly Doebner hydrogen transfer strategy using an aryl aldehyde, an amine, and pyruvate (B1213749) with p-TSA as a catalyst in a water and ethylene glycol solvent system has been developed for the synthesis of quinoline-4-carboxylic acid. tandfonline.com

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and selectivity while minimizing byproducts and reaction times.

Solvent Effects and Temperature Control

The choice of solvent and the control of temperature are fundamental parameters in the optimization of chemical reactions. numberanalytics.com In the context of the Gould-Jacobs reaction, high temperatures are necessary to drive the intramolecular cyclization step. jasco.ro However, careful control of both temperature and reaction time is essential to prevent degradation of the product. jasco.ro Studies have shown that microwave heating can significantly shorten reaction times and improve yields compared to conventional heating methods. jasco.ro For instance, increasing the temperature from 250 °C to 300 °C in a microwave-assisted Gould-Jacobs reaction can increase the yield, but prolonged reaction times at higher temperatures can lead to decarboxylation and reduced yields. jasco.ro

Catalyst and Reagent Optimization

The synthesis of quinoline-4-carboxylic acids, often achieved through multicomponent reactions like the Doebner reaction, is highly dependent on the choice of catalysts and reagents. Optimization of these parameters is crucial for improving yields, reducing reaction times, and enhancing the purity of the final product.

One of the key reactions for synthesizing quinoline-4-carboxylic acids is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. The choice of acid catalyst in this reaction is critical. Studies on the synthesis of various quinoline-4-carboxylic acid derivatives have shown that Lewis acids can be highly effective. For instance, in the synthesis of related quinoline-4-carboxylic acids, Boron trifluoride etherate (BF₃·OEt₂) and Boron trifluoride-tetrahydrofuran complex (BF₃·THF) have been identified as suitable catalysts. Optimization studies have demonstrated that the choice of solvent also plays a significant role, with acetonitrile (MeCN) often being the preferred solvent over others like ethanol, toluene, or DMF, as it can lead to higher yields and easier product work-up. nih.gov

For the synthesis of halogenated quinolines, the starting materials are key. A plausible route to this compound would involve a brominated precursor. For example, the synthesis of 7-bromoquinoline-4-carboxylic acid has been achieved from 6-bromoisatin and pyruvic acid in the presence of sodium hydroxide, followed by a decarboxylation step. google.com While this provides a 7-bromo isomer, the principle of using a brominated starting material is applicable.

The table below summarizes the optimization of catalysts and solvents for the synthesis of quinoline-4-carboxylic acid derivatives, which can be extrapolated for the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |

| BF₃·THF | MeCN | 65 | 86 | Optimized conditions for a three-component synthesis of quinoline-4-carboxylic acid. nih.gov |

| BF₃·OEt₂ | MeCN | 65 | 84 | Comparable yield to BF₃·THF, but BF₃·THF is easier to handle. nih.gov |

| p-TSA | Ethanol | 80 | 50-80 | Used in a microwave-assisted, three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid. nih.gov |

| Yb(PFO)₃ | Water | Reflux | Good | Ytterbium perfluorooctanoate used as a catalyst in the reaction of substituted aniline, various aldehydes, and pyruvic acid. researchgate.net |

| None | Ethanol | Reflux | Moderate | Condensation of substituted anilines, benzaldehyde, and pyruvic acid without a catalyst. researchgate.net |

Interactive Data Table

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govrsc.org This technology is particularly well-suited for the synthesis of heterocyclic compounds like quinolines.

Several studies have reported the use of microwave irradiation to accelerate the synthesis of quinoline-4-carboxylic acid and its derivatives. For instance, a green and efficient approach for the synthesis of a series of quinoline-4-carboxylic acid derivatives involves a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid in ethanol, using p-toluenesulfonic acid (p-TSA) as a catalyst under microwave irradiation. This method furnished the desired products in good yields (50-80%) in just 3 minutes, whereas the conventional method required several hours. nih.gov

Another example is the microwave-assisted Gould-Jacobs reaction for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives, which are precursors to quinoline-4-carboxylic acids. researchgate.net The synthesis of ethyl-quinolon-4-one-3-carboxylates, which can be hydrolyzed to quinolon-4-one-3-carboxylic acids, has also been efficiently achieved using microwave irradiation. conicet.gov.ar

The following table summarizes various microwave-assisted synthesis protocols for quinoline derivatives that could be adapted for this compound.

| Reactants | Catalyst/Conditions | Power (W) / Temp (°C) | Time | Yield (%) | Product |

| Aromatic aldehydes, substituted anilines, pyruvic acid | p-TSA, Ethanol | 80 °C | 3 min | 50-80 | Quinoline-4-carboxylic acid derivatives nih.gov |

| Quinaldic acid, arylbenzaldehydes | TFA | Not specified | Short | Good | 2-Styrylquinoline-4-carboxylic acids nih.gov |

| p-Substituted anilines, diethyl-ethoxymethylenemalonate | Open vessel | Not specified | Few minutes | Very good | Ethyl-quinolon-4-one-3-carboxylates conicet.gov.ar |

| Aryl amines | Solvent-free | Not specified | Not specified | Good | Substituted quinolines researchgate.net |

Interactive Data Table

Chemical Reactivity and Transformation Pathways of 3 Bromoquinoline 4 Carboxylic Acid

Carbon-Halogen Bond Transformations

The bromine atom at the 3-position of the quinoline (B57606) ring is the most reactive site for many chemical transformations. This section details the various reactions that leverage the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 3-Bromoquinoline-4-carboxylic acid is a suitable substrate for several of these transformations.

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org This reaction has been successfully applied to 3-bromoquinoline (B21735) derivatives to introduce a variety of substituents. For instance, the coupling of 3-bromoquinolines with boronic acid pinacol (B44631) esters has been optimized to achieve high yields. researchgate.net

A notable application of this reaction is the synthesis of functionalized quinolines. For example, the Suzuki-Miyaura coupling of 4-bromo-3-hydroxyquinoline-N-oxides with polyprenyl boronic acids has been utilized to synthesize aurachins, which are prenylated quinolines. researchgate.net Similarly, this methodology has been employed to prepare various functionalized flavones by coupling brominated flavone (B191248) derivatives with phenylboronic acid. researchgate.net The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium phosphate, often under microwave irradiation to enhance reaction rates and yields. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 3-bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Pd precatalyst & ligand | DBU | THF/water | 3-(3,5-dimethylisoxazol-4-yl)quinoline | Optimized | researchgate.net |

| 4-bromo-3-hydroxyquinoline-N-oxide | Polyprenyl boronic acid | Not specified | Not specified | Not specified | 4-prenylated quinoline-N-oxide | Not specified | researchgate.net |

| 3-bromoflavone | phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not specified | 2,3-diphenylchromone | 86 | researchgate.net |

DBU: 1,8-diazabicyclo[5.4.0]undec-7-ene; THF: Tetrahydrofuran

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for introducing amino groups into the quinoline scaffold. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. nih.gov

Various catalyst systems have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bidentate phosphine (B1218219) ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, showing excellent results. wikipedia.org These advanced catalyst systems allow for the coupling of a wide range of amines, including primary and secondary amines, with aryl bromides under relatively mild conditions. wikipedia.orgorganic-chemistry.org For example, the amination of 6-bromoflavone (B74378) with n-hexylamine has been reported. researchgate.net

Table 2: Buchwald-Hartwig Amination Reaction Components

| Component | Description | Reference |

| Aryl Halide | Aryl bromides are common substrates. | libretexts.org |

| Amine | Primary and secondary amines can be used. | organic-chemistry.org |

| Catalyst | Typically a palladium(0) complex with phosphine ligands. | wikipedia.org |

| Ligand | Bidentate (e.g., BINAP, DPPF) or sterically hindered monophosphine ligands. | wikipedia.org |

| Base | A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is often used. | researchgate.net |

BINAP: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; DPPF: 1,1'-Bis(diphenylphosphino)ferrocene

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is instrumental in synthesizing arylalkynes. rsc.org While traditionally requiring copper, copper-free Sonogashira coupling protocols have been developed, which are particularly useful for biological applications and in aqueous media. nih.govpitt.edu

The reaction mechanism involves a palladium cycle and, in the traditional method, a copper cycle. wikipedia.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org This difference in reactivity allows for selective couplings. The development of new ligands and catalyst systems has expanded the scope of the Sonogashira reaction to include a wider range of substrates and milder reaction conditions. researchgate.net

Table 3: Key Features of Sonogashira Coupling

| Feature | Description | Reference |

| Substrates | Terminal alkynes and aryl or vinyl halides. | wikipedia.org |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) and often a copper(I) co-catalyst. | wikipedia.org |

| Base | A mild base is typically used. | wikipedia.org |

| Conditions | Can be carried out under mild conditions, including room temperature and in aqueous media. | wikipedia.org |

| Variations | Copper-free versions have been developed. | nih.govpitt.edu |

Nucleophilic Substitution at the Bromine Center

While palladium-catalyzed reactions are predominant, direct nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon can also occur, particularly if the quinoline ring is activated by electron-withdrawing groups. However, such reactions are less common for simple haloquinolines compared to palladium-catalyzed pathways. The carboxylic acid group at the 4-position can influence the reactivity of the C-Br bond towards nucleophiles. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org

Reductive Debromination Strategies

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. While specific examples for this compound are not detailed in the provided context, general methods for aryl halide reduction are applicable. These can include catalytic hydrogenation, reduction with metal hydrides, or dissolving metal reductions. This process is often used to generate the corresponding debrominated quinoline-4-carboxylic acid, which can be a target molecule itself or an intermediate in a larger synthetic sequence.

Carboxylic Acid Group Derivatizations

The carboxylic acid group at the 4-position of this compound is a versatile functional handle that allows for a variety of chemical transformations, leading to the synthesis of diverse derivatives. These derivatizations primarily involve esterification, amidation, decarboxylation, and reduction reactions.

Esterification Reactions for Carboxylate Formation

The conversion of this compound to its corresponding esters can be achieved through several established methods. Standard Fischer-Speier esterification conditions, which involve reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, are often employed. For instance, the synthesis of ethyl 4-bromoquinoline-3-carboxylate involves the bromination of a quinoline derivative followed by esterification.

Alternatively, coupling agents can be used to facilitate ester formation under milder conditions. A common method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This approach is particularly useful for synthesizing esters with more complex or sterically hindered alcohols.

A general procedure for the synthesis of 3-salicyloylquinoline-4-carboxylic esters has been developed through an AlCl₃-catalyzed reaction of Baylis–Hillman adducts derived from chromones and isatin-derivatives. This one-step process involves esterification, cyclization, and ring-opening. libretexts.org

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| This compound | Ethanol (B145695), Sulfuric Acid (catalytic), Reflux | Ethyl 3-bromoquinoline-4-carboxylate | Not specified | |

| This compound | Alcohol, DCC, DMAP (catalytic) | Corresponding Ester | Good to excellent | quimicaorganica.org |

| Isatin (B1672199) derivatives and Chromone-derived Baylis-Hillman adducts | AlCl₃ | 3-Salicyloylquinoline-4-carboxylic esters | Not specified | libretexts.org |

Amidation Reactions for Amide Derivatives

The synthesis of amide derivatives from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. Direct reaction often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org More commonly, the carboxylic acid is first activated to facilitate amide bond formation under milder conditions.

One effective method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC). In this process, DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine. libretexts.orgyoutube.com Another approach is to convert the carboxylic acid to the more reactive acid chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-bromoquinoline-4-carbonyl chloride can then readily react with an amine to form the corresponding amide. mdpi.com The use of a base, such as triethylamine (B128534) or pyridine (B92270), is often necessary to neutralize the HCl generated during the reaction. youtube.comkhanacademy.org

In a study focused on the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, an intermediate acyl chloride was treated with 3-(dimethylamino)-1-propylamine in the presence of triethylamine to yield the desired amide. mdpi.com

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| 2-Phenyl-6-nitro-quinoline-4-carboxylic acid | 1. SOCl₂, Reflux; 2. 3-(Dimethylamino)-1-propylamine, Et₃N | N-(3-(Dimethylamino)propyl)-2-phenyl-6-nitroquinoline-4-carboxamide | Not specified | mdpi.com |

| Carboxylic Acid | 1. Thionyl Chloride; 2. Amine, Base | Amide | General Method | youtube.comkhanacademy.org |

| Carboxylic Acid | Amine, DCC | Amide | General Method | libretexts.orgyoutube.com |

Decarboxylation Pathways and Mechanism

The decarboxylation of quinoline-4-carboxylic acids, which involves the removal of the carboxylic acid group as carbon dioxide, can be a challenging reaction. The stability of the quinoline ring system makes the C-C bond cleavage difficult. However, under certain conditions, particularly with specific substitution patterns, decarboxylation can be achieved.

For instance, the thermal decarboxylation of quinolin-4-one derivatives has been reported. Hydrolysis of a quinolin-4-one ester to the corresponding carboxylic acid, followed by heating, can lead to the decarboxylated product. researchgate.net Copper-catalyzed thermal decarboxylation of quinoline-3-carboxylic acid derivatives has also been demonstrated. researchgate.net

In some cases, decarboxylation can occur as an undesired side reaction during other transformations. For example, during attempts to hydrolyze a pivaloyl amide-substituted quinoline-4-carboxylic acid ester under harsh basic conditions, decarboxylation was observed to occur at a faster rate than the desired amide hydrolysis. reddit.com This suggests that electron-donating groups or specific reaction conditions can promote this transformation. The bromodecarboxylation of quinoline-4-carboxylic acids bearing hydroxy- or amino-substituents at the 3-position can be achieved by treatment with N-bromosuccinimide (NBS). This is attributed to the presence of an enol or enamine tautomer that facilitates electrophilic attack by the bromonium ion at the ipso-position, leading to decarboxylation. acs.org

A novel method for synthesizing substituted 3-quinoline carboxylic acids involves carbonylation followed by selective decarboxylation. researchgate.net Studies on the decarboxylation of acidic cannabinoids have shown that the reaction follows pseudo-first-order kinetics and can be influenced by temperature and the surrounding medium. nih.govnih.govresearchgate.net

| Reactant | Reagents and Conditions | Product | Notes | Reference |

| Quinolin-4-one-2-carboxylic acid ester | 1. Base Hydrolysis; 2. Heat | Quinolin-4-one | Thermal decarboxylation | researchgate.net |

| Quinoline-3,x-dicarboxylic acid monoester | Heat, Copper catalyst | Quinoline-3-carboxylic acid | Copper-catalyzed decarboxylation | researchgate.net |

| Pivaloyl amide substituted quinoline-4-carboxylic acid ester | Strong base, >60 °C | Decarboxylated product | Unwanted side reaction | reddit.com |

| 3-Hydroxy- or 3-amino-quinoline-4-carboxylic acid | N-Bromosuccinimide (NBS) | 4-Bromo-3-hydroxy/amino-quinoline | Bromodecarboxylation | acs.org |

| Functionalized quinoline | Carbonylation, then selective decarboxylation | Substituted 3-quinoline carboxylic acid | General synthetic method | researchgate.net |

Reduction to Aldehyde and Alcohol Functionalities

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires the use of a strong reducing agent, as weaker reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. khanacademy.org

Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. The reaction proceeds via a two-step process where the carboxylic acid is first reduced to an aldehyde intermediate, which is then immediately further reduced to the primary alcohol. The aldehyde cannot be isolated under these conditions because it is more reactive than the starting carboxylic acid. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to liberate the alcohol.

In a related context, the reduction of a nitro group on a 2-phenyl-quinoline-4-carboxylic acid derivative to an amine was successfully achieved using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon catalyst, demonstrating that reductions on the quinoline system are possible while preserving the carboxylic acid moiety under specific conditions. mdpi.com

| Reactant | Reagent | Product | Notes | Reference |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | General method, aldehyde intermediate is not isolated. | libretexts.org |

| Carboxylic Acid | Sodium Borohydride (NaBH₄) | No reaction | NaBH₄ is not strong enough to reduce carboxylic acids. | khanacademy.org |

| 2-Phenyl-6-nitro-quinoline-4-carboxylic acid derivative | 80% Hydrazine hydrate, 10% Pd/C, Isopropanol, Reflux | 6-Amino-2-phenyl-quinoline-4-carboxylic acid derivative | Selective reduction of the nitro group. | mdpi.com |

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoline Ring System

The quinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The position of substitution is dictated by the electronic nature of the existing substituents and the reaction conditions. researchgate.net

In general, electrophilic aromatic substitution (SₑAr) on the quinoline ring occurs preferentially on the benzene (B151609) ring (carbocycle), as it is more electron-rich than the pyridine ring (heterocycle). quimicaorganica.orgreddit.com The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. The most favored positions for electrophilic attack are C5 and C8. quimicaorganica.org The presence of the bromine atom at C3 and the carboxylic acid group at C4, both of which are electron-withdrawing, would further deactivate the pyridine ring and direct incoming electrophiles to the benzene portion of the molecule.

Cycloaddition Reactions Involving the Quinoline Core

The quinoline ring system can participate in cycloaddition reactions, offering a pathway to construct more complex fused heterocyclic systems. These reactions often involve the dearomatization of the quinoline core.

Photochemical [2+2] and [4+2] cycloadditions of quinolines with alkenes have been reported. researchgate.netnih.gov For instance, a method for the photochemical cycloaddition of quinolines and alkenes has been developed, with an emphasis on generating sterically congested products. The mechanism is proposed to involve a triplet-triplet energy transfer to a Lewis acid-activated quinoline, followed by a stepwise radical cycloaddition. nih.gov

Furthermore, the synthesis of quinoline derivatives has been achieved through intermolecular [4+2] cycloaddition (Diels-Alder type) reactions where a Schiff base derived from an aniline (B41778) acts as the diene and a styrene (B11656) derivative or a cyclic enol ether serves as the dienophile. combichemistry.com While specific examples involving this compound are not explicitly detailed, the general reactivity of the quinoline core suggests its potential to undergo such transformations, likely influenced by the electronic effects of the bromo and carboxylic acid substituents.

Mechanistic Elucidation and Kinetic Studies

Investigations into Intermediates Formation and Reactivity

The formation of an imine (or Schiff base) is a critical initial step in the Doebner reaction, which is a cornerstone for synthesizing quinoline-4-carboxylic acids. wikipedia.orgnih.gov This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org The resulting imine, or more accurately, the protonated iminium ion, acts as a key electrophilic intermediate. masterorganicchemistry.com

In the context of the Doebner reaction, an aniline reacts with an aldehyde to form an imine. This imine can then react with pyruvic acid. A proposed mechanism involves the formation of an enamine from the pyruvic acid, which then attacks the iminium ion derived from the aniline and aldehyde. Subsequent cyclization and oxidation lead to the final quinoline-4-carboxylic acid product. nih.govacs.orgacs.org The reactivity of the aniline is a significant factor; electron-withdrawing groups on the aniline can decrease its nucleophilicity and hinder the initial imine formation, often leading to lower yields. nih.govacs.org

The mechanism of the related Doebner-von Miller reaction has been a subject of debate, with some studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov In this proposed mechanism, the initial adduct of the aniline and the α,β-unsaturated carbonyl compound fragments into an imine and an enol or enolate. These fragments then recombine to form the quinoline (B57606) ring system. wikipedia.org This highlights the central role of imine and iminium intermediates in the construction of the quinoline scaffold.

While azomethine ylides are not commonly cited as primary intermediates in the standard Doebner or Doebner-von Miller synthesis of quinoline-4-carboxylic acids, they are important reactive intermediates in other heterocyclic syntheses. Their involvement in the synthesis of 3-Bromoquinoline-4-carboxylic acid would represent a deviation from the classical and more accepted mechanistic pathways.

The involvement of radical intermediates in the traditional synthesis of quinoline-4-carboxylic acids via the Doebner reaction is not a commonly proposed mechanism. These reactions are generally considered to proceed through ionic pathways involving nucleophilic and electrophilic additions.

However, modern synthetic methods have increasingly employed radical pathways for the synthesis of quinoline derivatives, often under photoredox or metal-catalyzed conditions. For instance, the oxidative radical addition/cyclization cascade of α-keto acids with o-cyanoarylacrylamides has been reported for the synthesis of quinoline-2,4(1H,3H)-diones. acs.org In such cases, radical species are intentionally generated and utilized to form the heterocyclic ring. These methods, while powerful, represent a departure from the classic syntheses of quinoline-4-carboxylic acids and there is no direct evidence to suggest their application in the synthesis of this compound through traditional routes.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is primarily centered on reactions that introduce new chiral centers or on the resolution of racemic mixtures of its derivatives.

A key reaction where stereochemistry is a consideration is the α-bromination of the carboxylic acid itself, known as the Hell-Volhard-Zelinskii reaction. libretexts.org This reaction proceeds through the formation of an acid bromide enol. libretexts.org Since the enol intermediate is planar, the subsequent addition of bromine can occur from either face, leading to a racemic mixture if a new stereocenter is formed at the α-position. However, for this compound, the "alpha" position relative to the carboxyl group is the C4 of the quinoline ring, which is already substituted. Therefore, this specific reaction is not applicable for creating a stereocenter adjacent to the carboxyl group.

However, reactions of derivatives of this compound can have significant stereochemical implications. For instance, if the carboxylic acid is reduced to a primary alcohol, no new stereocenter is formed. But if a substituent is introduced that creates a chiral center elsewhere in the molecule, diastereomeric products could be formed.

In the context of the synthesis of related quinoline structures, diastereoselective synthesis of tetrahydroquinolines has been achieved. acs.org This was accomplished via a formal [4+2] cycloaddition between an N-aryliminium ion and an alkenyl substrate, yielding products with good to excellent diastereoselectivity. acs.org Although this example does not directly involve this compound, it highlights a synthetic strategy where stereochemical outcomes are controlled in the formation of a related heterocyclic system.

Computational Mechanistic Insights for Quinoline Synthesis and Reactions

Computational chemistry, particularly density functional theory (DFT), provides powerful tools for elucidating the mechanisms of complex organic reactions, including the synthesis and functionalization of quinolines.

For the synthesis of quinolines, computational studies can model the reaction pathways of classical named reactions. For example, in the regioselective synthesis of quinoline-3-carboxylates, a reaction mechanistically related to the synthesis of 3-bromoquinolines, a stepwise process involving the trapping of an N-aryliminium ion intermediate by a nucleophile has been proposed. acs.org This process leads to an oxocarbenium ion intermediate before the final intramolecular cyclization. acs.org Computational models can help to determine the activation energies for each step and predict the regioselectivity observed in the laboratory.

The reactivity of different positions on the quinoline ring has also been a subject of computational investigation. Electron density calculations have been used to demonstrate that the C2 and C4 positions are the most electron-deficient, which explains their susceptibility to nucleophilic attack. researchgate.net This is crucial for understanding the reactivity of bromoquinolines in reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. researchgate.net

In the context of drug design, computational docking studies are frequently used to understand how quinoline derivatives bind to biological targets. For instance, in the development of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, a cocrystal structure of a quinoline-based analogue revealed a novel water-mediated hydrogen bond interaction with a key amino acid residue (T63). nih.gov Such insights, derived from a combination of experimental and computational methods, are vital for the structure-guided design of new and more potent inhibitors. nih.gov

Synthesis and Reactivity of Advanced Derivatives and Analogues

Structural Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the 3-bromoquinoline (B21735) core serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Conversion to Esters and Amides

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental and widely utilized transformation. researchgate.netucalgary.ca Esterification is typically achieved through reaction with an appropriate alcohol under acidic conditions, often catalyzed by sulfuric acid. researchgate.net This method allows for the synthesis of a range of alkyl and aryl esters. researchgate.netresearchgate.net

Amide synthesis from 3-bromoquinoline-4-carboxylic acid can be accomplished through several methods. A common approach involves the initial activation of the carboxylic acid, for instance, by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). rsc.orglibretexts.orgrsc.org The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to furnish the desired amide. rsc.org This two-step process is often efficient, and one-pot variations have been developed where thionyl chloride is used to activate the carboxylic acid in situ before the addition of the amine. rsc.orgrsc.org Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the direct formation of amides from the carboxylic acid and an amine by forming a reactive intermediate. libretexts.org These amidation reactions are crucial for creating peptide-like linkages and introducing a wide variety of substituents. researchgate.netorganic-chemistry.org

Hydrazide Formation and Subsequent Reactions

The reaction of this compound derivatives, typically the corresponding esters, with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) leads to the formation of 3-bromoquinoline-4-carbohydrazide. nih.govijirset.com This hydrazide is a key intermediate for the synthesis of various heterocyclic systems. For instance, treatment of the hydrazide with reagents like triethyl orthoformate can lead to the formation of fused triazole rings. nih.gov These subsequent cyclization reactions open avenues to novel polycyclic aromatic systems with potential biological activities. nih.govrsc.org

Substituent Effects on the Quinoline (B57606) Ring

The electronic properties of the quinoline ring can be significantly modulated by the introduction of various substituents. These modifications, in turn, influence the reactivity of the entire molecule, affecting both electrophilic and nucleophilic substitution reactions. numberanalytics.comresearchgate.netuop.edu.pk

Investigation of Halogen, Alkyl, and Aryl Substitutions on Reactivity

The presence and position of halogen, alkyl, and aryl groups on the quinoline ring have a profound impact on its chemical behavior. The nitrogen atom in the quinoline ring withdraws electron density, making the pyridine (B92270) ring electron-deficient and the benzene (B151609) ring comparatively electron-rich. numberanalytics.comresearchgate.net This inherent electronic distribution dictates the preferred sites for substitution.

Halogen Substituents: Halogens are electron-withdrawing groups that further deactivate the quinoline ring towards electrophilic attack. rsc.orgnumberanalytics.com However, their presence provides a handle for further functionalization through cross-coupling reactions. The position of the halogen can direct subsequent reactions. rsc.org For example, C5-halogenation of 8-substituted quinolines has been achieved with high regioselectivity. rsc.org

Alkyl Substituents: Alkyl groups, being electron-donating, can enhance the reactivity of the quinoline ring towards electrophiles. numberanalytics.com The position of the alkyl group can influence the regioselectivity of these reactions. researchgate.net For instance, a methyl group at the 2'-position of the quinoline ring in cinchonidine (B190817) has been shown to decrease the adsorption strength and intrinsic enantioselectivity in asymmetric hydrogenation reactions. researchgate.net

Aryl Substituents: The introduction of aryl groups can significantly alter the electronic and steric properties of the quinoline system. nih.gov The nature of the substituents on the aryl ring itself can either enhance or diminish the reactivity of the quinoline core. Electron-rich aryl groups generally facilitate reactions, while electron-deficient ones can hinder them. nih.gov

Synthesis of Fused Heterocyclic Systems from Bromoquinoline Carboxylic Acids

The this compound framework is an excellent starting point for the construction of fused heterocyclic systems. The bromine atom and the carboxylic acid group (or its derivatives) provide two reactive sites for cyclization reactions.

One important class of fused systems synthesized from these precursors are the pyrazolo[4,3-c]quinolines. nih.govclockss.org These can be prepared through hydrazine-mediated cyclization of appropriately substituted quinolin-4-ones. clockss.org For instance, 3-aroyl-1H-quinolin-4-ones can be alkylated and then treated with hydrazine to yield 5H-pyrazolo[4,3-c]quinolines. clockss.org Another approach involves the reaction of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines. nih.gov

Furthermore, the synthesis of triazolo[4,3-a]quinolines and triazolo[4,3-a]quinoxalines has been reported, often starting from a hydrazino-quinoline or quinoxaline (B1680401) precursor which is then cyclized. nih.goviau.irontosight.ai These fused heterocyclic systems are of interest due to their potential pharmacological activities.

Design and Synthesis of Quinolone-Based Scaffolds

The 4-quinolone-3-carboxylic acid motif is recognized as a privileged structure in medicinal chemistry. nih.gov Derivatives of this compound can be converted into various quinolone-based scaffolds. These transformations often involve intramolecular cyclization reactions or the introduction of substituents that mimic the structural features of known bioactive molecules. The development of these scaffolds is a key strategy in the design of new therapeutic agents. nih.govmdpi.com

Isomeric Bromoquinoline Carboxylic Acids and Their Distinct Reactivities

The position of the bromine atom and the carboxylic acid group on the quinoline scaffold significantly influences the chemical properties and reactivity of bromoquinoline carboxylic acid isomers. These structural differences dictate the synthetic routes employed for their preparation and their subsequent applications as building blocks in medicinal chemistry and materials science. This section explores the synthesis and unique reactivity profiles of four key isomers: 3-bromoquinoline-2-carboxylic acid, 6-bromoquinoline-4-carboxylic acid, 7-bromoquinoline-4-carboxylic acid, and 8-bromoquinoline-4-carboxylic acid.

3-Bromoquinoline-2-carboxylic Acid

3-Bromoquinoline-2-carboxylic acid is a derivative of quinoline-2-carboxylic acid, a compound known to be a precursor for various biologically active molecules. ajchem-a.com The presence of a bromine atom at the 3-position and a carboxylic acid at the 2-position introduces specific reactivity patterns.

Synthesis:

The synthesis of 3-substituted quinoline carboxylic acids can be challenging. One general approach involves the reaction of 4-chloro-3-formylcoumarin with substituted anilines in the presence of an acid catalyst, which proceeds through a domino condensation-cyclization-ring-opening reaction to yield 3-carboxyquinoline derivatives. scispace.com Another strategy involves the palladium-catalyzed carbonylation of dihaloquinolines, followed by selective decarboxylation. For instance, 2,3-dichloroquinoline (B1353807) can be converted to 2,3-quinolinedicarboxylic acid dimethyl ester, which is then hydrolyzed and selectively decarboxylated at the 2-position to yield quinoline-3-carboxylic acid. google.com Direct bromination of quinoline often occurs at the 3-position, suggesting that bromination of quinoline-2-carboxylic acid or a suitable precursor could be a viable route. google.com

Reactivity:

The reactivity of 3-bromoquinoline-2-carboxylic acid is characterized by the interplay between the electron-withdrawing carboxylic acid group and the bromine substituent on the pyridine ring of the quinoline nucleus. The carboxylic acid group can undergo typical reactions such as esterification and amide bond formation. The bromine atom at the 3-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, providing a handle for the introduction of diverse functional groups. The related compound, 3-bromoquinoline-2-carbaldehyde, is commercially available and serves as a precursor for further synthetic modifications. sigmaaldrich.com

| Property | Value |

| IUPAC Name | 3-bromoquinoline-2-carboxylic acid |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol |

| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Br |

| InChIKey | CWLWJWAETQLUHB-UHFFFAOYSA-N |

Table 1: Properties of 3-Bromoquinoline-2-carboxylic acid. Data sourced from PubChem. uni.lu

6-Bromoquinoline-4-carboxylic Acid

6-Bromoquinoline-4-carboxylic acid is a valuable intermediate in the synthesis of various biologically active compounds. frontiersin.org Its structure features a bromine atom on the benzene ring of the quinoline system.

Synthesis:

A common method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov For 6-bromoquinoline-4-carboxylic acid, 4-bromoaniline (B143363) would be the starting aniline. This three-component reaction is often catalyzed by acids. nih.govwikipedia.org While the traditional Doebner reaction can sometimes result in low yields, modifications using catalysts like ytterbium perfluorooctanoate in water have been shown to improve the efficiency. nih.gov

Reactivity:

The bromine atom at the 6-position is on the carbocyclic ring and is less activated towards nucleophilic aromatic substitution compared to halogens on the pyridine ring. However, it is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.com This allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted quinolines. The carboxylic acid at the 4-position can be converted into amides, esters, and other derivatives. For example, it can be coupled with amines to form amides, a key step in the synthesis of some FAP inhibitors. frontiersin.org

| Property | Value |

| IUPAC Name | 6-bromoquinoline-4-carboxylic acid |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol |

| CAS Number | 160233-76-1 |

| SMILES | C1=CC2=NC=CC(=C2C=C1Br)C(=O)O |

| InChIKey | QKZZTVSKZXPJAC-UHFFFAOYSA-N |

Table 2: Properties of 6-Bromoquinoline-4-carboxylic acid. Data sourced from PubChem. nih.gov

7-Bromoquinoline-4-carboxylic Acid

7-Bromoquinoline-4-carboxylic acid is another important structural isomer used in chemical synthesis. medchemexpress.com

Synthesis:

A patented method for the synthesis of 7-bromoquinoline-4-carboxylic acid starts from 6-bromoisatin (B21408). google.com The process involves the reaction of 6-bromoisatin with pyruvic acid in the presence of sodium hydroxide (B78521) to yield 7-bromoquinoline-2,4-dicarboxylic acid. This intermediate is then decarboxylated by heating in nitrobenzene (B124822) to afford 7-bromoquinoline-4-carboxylic acid. google.com The resulting carboxylic acid can be further derivatized, for instance, by esterification with methanol (B129727) and thionyl chloride to produce methyl 7-bromoquinoline-4-carboxylate. google.com

Reactivity:

Similar to its 6-bromo counterpart, the bromine atom at the 7-position is on the benzene portion of the quinoline ring. This position is amenable to functionalization through transition metal-catalyzed cross-coupling reactions. The carboxylic acid group at the 4-position provides a site for derivatization to amides and esters, making it a versatile intermediate for constructing more complex molecules.

| Property | Value |

| IUPAC Name | 7-bromoquinoline-4-carboxylic acid |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol |

| SMILES | C1=CC2=C(C=CN=C2C=C1Br)C(=O)O |

| InChIKey | ZIFXOUMGHUOZED-UHFFFAOYSA-N |

Table 3: Properties of 7-Bromoquinoline-4-carboxylic acid. Data sourced from PubChem. uni.lu

8-Bromoquinoline-4-carboxylic Acid

8-Bromoquinoline-4-carboxylic acid is a key building block in medicinal chemistry, partly due to its structural similarity to compounds with known biological activity. quinoline-thiophene.comcymitquimica.com

Synthesis:

The synthesis of 8-bromoquinoline-4-carboxylic acid can be achieved by the direct bromination of quinoline-4-carboxylic acid. Alternatively, a multi-step synthesis can be employed starting from quinoline. quinoline-thiophene.com This involves the electrophilic bromination of the quinoline ring, which can be directed to the 8-position under specific conditions, followed by carboxylation at the 4-position. Another approach involves starting with a quinoline derivative that already contains a group at the 8-position that can be converted to a bromine atom, such as a hydroxyl group, which can be halogenated. quinoline-thiophene.com

Reactivity:

The bromine atom at the 8-position and the carboxylic acid at the 4-position are the primary sites of reactivity. The carboxylic acid group can undergo esterification and other nucleophilic acyl substitution reactions. quinoline-thiophene.comlibretexts.org The bromine atom can be displaced by nucleophiles or participate in cross-coupling reactions, allowing for the introduction of various substituents to build more complex molecules. quinoline-thiophene.com This compound has been noted for its use as an intermediate in the synthesis of potential pharmaceutical agents. ontosight.ai

| Property | Value |

| IUPAC Name | 8-bromoquinoline-4-carboxylic acid |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.06 g/mol |

| CAS Number | 121490-67-3 |

| SMILES | C1=CC2=C(C=CN=C2C(=C1)Br)C(=O)O |

| InChIKey | HLEBPQHZLBSIJC-UHFFFAOYSA-N |

Table 4: Properties of 8-Bromoquinoline-4-carboxylic acid. Data sourced from A Chemtek and PubChem. achemtek.com

Analytical and Spectroscopic Characterization Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-Bromoquinoline-4-carboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H-NMR) spectroscopy confirms the presence and electronic environment of hydrogen atoms within the molecule. The spectrum of this compound displays characteristic signals for the carboxylic acid proton and the protons on the quinoline (B57606) ring system.

The most downfield signal is a broad singlet observed around δ 13.17 ppm, which is characteristic of a carboxylic acid proton engaged in hydrogen bonding. researchgate.net The aromatic region of the spectrum shows a set of multiplets corresponding to the five protons of the quinoline core. The proton at the C2 position appears as a singlet at approximately 9.05 ppm. The protons of the benzo-fused ring (H5, H6, H7, H8) typically appear in the range of δ 7.5 to 8.9 ppm. researchgate.net For instance, a doublet of doublets at δ 8.87 ppm can be assigned to the H5 proton, which is deshielded by the neighboring nitrogen atom and coupled to H6. The remaining protons produce complex multiplets, as seen in the provided data. researchgate.net The integration of these signals confirms the presence of the correct number of protons in each environment.

Table 1: ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 13.17 | s (broad) | -COOH | researchgate.net |

| 8.87 | d | H-5 | researchgate.net |

| 8.16 | m | Aromatic H | researchgate.net |

| 8.08 - 7.94 | m | Aromatic H | researchgate.net |

| 7.74 - 7.46 | m | Aromatic H | researchgate.net |

Note: Spectra recorded in DMSO-d₆ at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), d (doublet), and m (multiplet).

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C-NMR spectrum, each unique carbon atom typically gives rise to a single peak, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

For this compound, ten distinct signals are expected. The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing at approximately δ 169.1 ppm. researchgate.net The carbon atom attached to the bromine (C3) is observed further upfield than might be expected based solely on electronegativity, a phenomenon known as the "heavy atom effect". researchgate.net The remaining eight sp²-hybridized carbons of the quinoline ring system resonate in the typical aromatic range of δ 125-150 ppm. researchgate.netspectroscopyonline.com The specific assignments can be aided by comparing the spectrum to those of related quinoline derivatives and by using advanced NMR techniques.

Table 2: ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 169.1 | C=O (Carboxylic Acid) | researchgate.net |

| 148.9 | C-8a | |

| 147.5 | C-2 | |

| 142.1 | C-4 | |

| 133.9 | C-7 | researchgate.net |

| 131.1 | C-5 | researchgate.net |

| 129.1 | C-6 | researchgate.net |

| 128.2 | C-8 | researchgate.net |

| 126.0 | C-4a | researchgate.net |

| 119.8 | C-3 |

Note: Spectra recorded in DMSO-d₆ at 101 MHz. Assignments are based on literature data and established chemical shift principles for quinoline systems.

While 1D NMR provides fundamental structural data, advanced 2D NMR experiments are invaluable for unambiguous signal assignment and for studying through-bond and through-space interactions.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, definitively connecting adjacent protons on the quinoline ring (e.g., H5 with H6, H6 with H7, and H7 with H8), which is crucial for assigning the complex multiplets in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei. This experiment would unequivocally link each proton signal to its corresponding carbon signal (e.g., H2 to C2, H5 to C5, etc.), simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as C3, C4, C4a, and C8a. For example, the carboxylic acid proton could show a correlation to C4 and the C=O carbon, while the H2 proton would show correlations to C3 and C4.

NOE (Nuclear Overhauser Effect) spectroscopy can be used to probe spatial relationships and intermolecular interactions. Intramolecular NOEs can help confirm stereochemistry and conformation. Intermolecular NOE experiments, along with studying the concentration and temperature dependence of the carboxylic acid proton's chemical shift, can provide strong evidence for the formation of hydrogen-bonded dimers in solution. mdpi.comsigmaaldrich.cn Such studies on related quinoline systems have been used to investigate hydrogen bonding and other non-covalent interactions. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present.

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. The spectrum is dominated by absorptions arising from the carboxylic acid and the substituted quinoline ring.

The most prominent feature is a very broad and strong absorption band typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.comlibretexts.orgorgchemboulder.com Superimposed on this broad band are the sharper C-H stretching absorptions of the aromatic quinoline ring, usually found between 3000 and 3100 cm⁻¹. vscht.cz The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak typically in the range of 1690-1760 cm⁻¹. orgchemboulder.com For this compound, this band is expected around 1710 cm⁻¹, consistent with a conjugated carboxylic acid. libretexts.org Other key vibrations include C=C and C=N stretching modes from the quinoline ring in the 1400-1600 cm⁻¹ region, a C-O stretching vibration between 1210-1320 cm⁻¹, and a broad O-H out-of-plane bend around 900-960 cm⁻¹. spectroscopyonline.comvscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Reference |

| 3300 - 2500 | Strong, very broad | O-H stretch (carboxylic acid dimer) | libretexts.orgorgchemboulder.com |

| 3100 - 3000 | Medium, sharp | Aromatic C-H stretch | vscht.cz |

| ~1710 | Strong | C=O stretch (conjugated carboxylic acid) | libretexts.org |

| 1600 - 1450 | Medium to strong | Aromatic C=C and C=N stretch | vscht.cz |

| 1320 - 1210 | Strong | C-O stretch | orgchemboulder.com |

| 960 - 900 | Medium, broad | O-H out-of-plane bend | spectroscopyonline.com |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy is particularly useful for characterizing the vibrations of the aromatic quinoline core. researchgate.net

The symmetric "ring breathing" modes of the quinoline system, which involve the entire ring expanding and contracting, typically produce very strong and sharp signals in the Raman spectrum. researchgate.netnih.gov These are often found in the 1300-1650 cm⁻¹ region. The C=O stretch is also observable in Raman spectra, though it is generally weaker than in the IR spectrum. The C-Br stretching vibration, expected at lower wavenumbers, would also be Raman active. Furthermore, Raman spectroscopy can be a powerful tool for studying intermolecular interactions, such as π-π stacking and hydrogen bonding, especially in the solid state, as these interactions can cause shifts in the vibrational frequencies of the quinoline ring. researchgate.netbitp.kiev.ua Studies on other quinoline derivatives have demonstrated the utility of Raman spectroscopy in correlating spectral features with specific structural attributes. researchgate.netacs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the precise determination of the molecular weight and for gaining insights into the structural fragments of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule with a high degree of confidence. This technique allows for the differentiation between compounds with the same nominal mass but different chemical formulas. For carboxylic acids, HRMS is particularly valuable in metabolomics and the study of drug metabolism, where precise identification of metabolites is essential. nih.govchemrxiv.orgresearchgate.net The development of transportable HRMS platforms has even enabled real-time monitoring of chemical contaminants in various environments. chemrxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ekb.eg This hyphenated technique is widely used for the analysis of complex mixtures and is particularly effective for carboxylic acids, which can be challenging to analyze by other methods. nih.gov To enhance the sensitivity and chromatographic retention of carboxylic acids, derivatization is often employed. nih.govresearchgate.netnih.gov For instance, the use of a novel bromoquinolinium reagent has been shown to facilitate the sensitive detection of biological carboxylic acids in reversed-phase chromatography. researchgate.net UPLC-Q-TOF/MS, a high-resolution variant of LC-MS, is instrumental in metabolomics for acquiring comprehensive chemical profiles and identifying a wide range of compounds, including carboxylic acids, in complex biological samples. frontiersin.org

Table 1: LC-MS Parameters for Carboxylic Acid Analysis

| Parameter | Value/Condition | Reference |

| Column | Agilent SB-C18 RRHD (100 × 2.1 mm, 1.8 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% formic acid (v/v) | nih.gov |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid (v/v) | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temperature | 40 °C | nih.govfrontiersin.org |

| Injection Volume | 1 µL | nih.gov |

| Mass Spectrometer | Triple quadrupole | nih.gov |

| Ionization Mode | Negative-ion multiple-reaction monitoring (MRM) | nih.gov |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing valuable information about its structure and conjugation.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorption (λmax) is particularly sensitive to the extent of conjugation in a molecule. libretexts.org For simple carboxylic acids, the λmax is typically around 210 nm, which is often too low for practical use. libretexts.org However, in a molecule like this compound, the quinoline ring system constitutes a large, conjugated chromophore. The addition of substituents can shift the λmax. The study of related magnetic molecules using UV-Vis spectroscopy in conjunction with theoretical calculations helps in understanding their electronic structures. sharif.edu

X-ray Diffraction Analysis